

# The Discovery and Development of MSC-1186: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

MSC-1186 is a potent and highly selective pan-inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs), a family of enzymes integral to the regulation of mRNA splicing. Its discovery was serendipitous, emerging from a medicinal chemistry campaign originally targeting Focal Adhesion Kinase (FAK). This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of MSC-1186, presenting key data, experimental protocols, and visual representations of its biological context and development workflow.

# **Discovery**

The identification of MSC-1186 originated from a fragment-based screening campaign aimed at developing inhibitors for FAK.[1][2][3][4] During this process, a benzimidazole-pyrimidine scaffold was identified that, despite losing its affinity for FAK, demonstrated unexpected and potent inhibitory activity against the SRPK family (SRPK1, SRPK2, and SRPK3).[1][2][3][4] This fortuitous discovery shifted the focus of the research, leading to a structure-guided medicinal chemistry effort to optimize the new scaffold for SRPK inhibition. The key to the high selectivity of the initial fragment was its interaction with the uniquely structured hinge region of the SRPK family, a feature not conserved across the wider kinome.[1][3][4] These optimization efforts culminated in the development of MSC-1186, a chemical probe characterized by its nanomolar potency in cellular assays and exceptional kinome-wide selectivity.[1][2][3][4]





Click to download full resolution via product page

Discovery timeline of MSC-1186.

### **Mechanism of Action**

**MSC-1186** functions as a reversible, ATP-competitive inhibitor of SRPK1, SRPK2, and SRPK3. The human genome encodes these three SRPK isoforms, which are serine-threonine kinases that play a crucial role in regulating pre-mRNA splicing by phosphorylating serine/arginine (SR)-







rich splicing factors (SRSFs).[5] This phosphorylation is a key step in the shuttling of SRSFs from the cytoplasm to the nucleus, where they participate in spliceosome assembly.[5] Dysregulation of SRPK activity is implicated in tumorigenesis.[5]

**MSC-1186** exerts its inhibitory effect by binding to the ATP-binding pocket of the SRPK enzymes. Its benzimidazole-pyrimidine core acts as a hinge-binding moiety, forming essential hydrogen bonds with the kinase hinge region.[6] The high selectivity of **MSC-1186** is attributed to its ability to interact with non-conserved residues in the uniquely flexible hinge region of the SRPK family, leading to minimal off-target activity against other kinases.[1][3][4][6]

In a cellular context, the inhibition of SRPKs by **MSC-1186** leads to a reduction in the phosphorylation of SR proteins. Interestingly, when combined with inhibitors of CDC2-like kinases (CLKs), which are another family of kinases that phosphorylate SR proteins in the nucleus, **MSC-1186** shows an additive effect in attenuating SR-protein phosphorylation.[1][3][4]





Click to download full resolution via product page

Mechanism of action of MSC-1186.

# **Quantitative Data**



Table 1: In Vitro Biochemical Activity of MSC-1186

| Target | IC50 (nM) |
|--------|-----------|
| SRPK1  | 2.7       |
| SRPK2  | 81        |
| SRPK3  | 0.6       |

Data sourced from MedchemExpress and the Structural Genomics Consortium.[2][5]

Table 2: Cellular Target Engagement of MSC-1186 in

**HEK293T Cells (NanoBRET Assav)** 

| Target | EC50 (nM) |
|--------|-----------|
| SRPK1  | 98        |
| SRPK3  | 40        |

Data sourced from MedchemExpress.[2]

Table 3: Kinome-wide Selectivity of MSC-1186

| Assay Platform   | Screening          | Number of Kinases | Significant Off- |
|------------------|--------------------|-------------------|------------------|
|                  | Concentration (µM) | Screened          | Target Hits      |
| Reaction Biology | 1                  | 395               | None reported    |

Data sourced from the Structural Genomics Consortium.[5] **MSC-1186** is noted for its excellent kinome-wide selectivity.[1][2][3][4]

# Experimental Protocols Biochemical Kinase Assay (General Protocol)

Biochemical potency of **MSC-1186** against SRPK isoforms was determined using a radiometric or fluorescence-based kinase assay.



- Enzyme and Substrate Preparation: Recombinant human SRPK1, SRPK2, and SRPK3 enzymes were used. A generic or specific peptide substrate for SRPKs was prepared in assay buffer.
- Compound Preparation: MSC-1186 was serially diluted in DMSO to generate a range of concentrations.
- Assay Reaction: The kinase, substrate, and ATP (at or near the Km concentration) were combined in the wells of a microtiter plate. The reaction was initiated by the addition of the enzyme.
- Incubation: The reaction mixture was incubated at room temperature for a specified period (e.g., 60 minutes).
- Detection: For radiometric assays, <sup>33</sup>P-ATP was used, and the incorporation of phosphate into the substrate was measured by scintillation counting after capturing the substrate on a filter. For fluorescence-based assays, the depletion of ATP or the generation of ADP was measured using a commercial kit (e.g., ADP-Glo).
- Data Analysis: The percentage of inhibition at each concentration of MSC-1186 was
  calculated relative to DMSO controls. IC50 values were determined by fitting the data to a
  four-parameter logistic equation.

## **Cellular Target Engagement (NanoBRET™ Assay)**

The cellular potency of **MSC-1186** was assessed using the NanoBRET<sup>™</sup> Target Engagement Intracellular Kinase Assay.

- Cell Preparation: HEK293T cells were transiently transfected with plasmids encoding SRPK1 or SRPK3 fused to NanoLuc® luciferase.
- Cell Plating: Transfected cells were seeded into 96-well plates and incubated for 20-24 hours to allow for protein expression.
- Compound and Tracer Addition: Cells were treated with a serial dilution of MSC-1186. A cellpermeable fluorescent energy transfer tracer that binds to the ATP pocket of the kinases was then added.



- Equilibration: The plate was incubated for 2 hours at 37°C in a 5% CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.
- Lysis and Signal Detection: A substrate for NanoLuc® luciferase and an extracellular NanoLuc® inhibitor were added. Bioluminescence resonance energy transfer (BRET) was measured on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) signals.
- Data Analysis: The BRET ratio was calculated and plotted against the concentration of MSC-1186. EC50 values were determined using a sigmoidal dose-response curve.



Click to download full resolution via product page

Preclinical characterization workflow for MSC-1186.



### **Kinome-wide Selectivity Profiling**

The selectivity of MSC-1186 was evaluated against a large panel of human kinases.

- Assay Platform: A commercial kinase screening service (e.g., Reaction Biology Corp. or DiscoveRx) was used.
- Compound Concentration: **MSC-1186** was tested at a single high concentration (e.g.,  $1 \mu M$ ) to identify potential off-targets.
- Assay Principle: The assays are typically activity-based, using either radiometric or mobility shift assay formats, or binding-based, such as the KINOMEscan™ platform which measures the ability of a compound to compete with an immobilized ligand for binding to the kinase active site.
- Data Interpretation: The percentage of inhibition for each kinase in the panel was determined. A significant off-target hit is typically defined as >50% or >75% inhibition at the screening concentration. The results are often visualized as a dendrogram to show the relationships between the inhibited kinases.

#### **Conclusion and Future Directions**

**MSC-1186** is a valuable research tool for elucidating the biological functions of the SRPK family.[1][3][4] Its high potency and selectivity make it a superior chemical probe compared to earlier, less specific SRPK inhibitors.[6] The additive effect observed with CLK inhibitors suggests a potential therapeutic strategy of dual SRPK/CLK inhibition for diseases where this pathway is dysregulated, such as certain cancers.[1][3][4][6]

Currently, the development of **MSC-1186** is at a preclinical stage, and it serves as a chemical probe available through the Structural Genomics Consortium.[1][3][4][6] There is no publicly available information indicating that **MSC-1186** has entered clinical trials. Future research will likely focus on further characterizing its effects in various disease models and potentially optimizing its pharmacokinetic properties for in vivo studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. MSC-1186, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. eubopen.org [eubopen.org]
- 5. researchgate.net [researchgate.net]
- 6. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of MSC-1186: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15607410#discovery-and-development-of-msc-1186]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com